![molecular formula C16H11FO5S B2526446 3-[(4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one CAS No. 1351840-89-5](/img/structure/B2526446.png)
3-[(4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one
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Description
Scientific Research Applications
- Sulfonyl fluorides play a crucial role in organic synthesis. Compared to existing methods, direct fluorosulfonylation using fluorosulfonyl radicals provides a concise and efficient approach for producing sulfonyl fluorides . Researchers have explored the use of 4-fluorosulfonyl-8-methoxychromone as a precursor for synthesizing diverse functionalized sulfonyl fluorides. These compounds find applications in drug discovery and chemical biology.
- The amidoxime moiety, which includes the sulfonyl group, has been investigated for its potential as a source of new antileishmanial agents. A specific derivative, 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide , shows promise in combating leishmaniasis . Leishmaniasis is a parasitic disease prevalent in tropical and subtropical regions, making this research area particularly relevant.
- Aromatic polysulfones (PSs) are high molecular weight compounds with excellent thermal stability. Researchers have synthesized PSs using bis(4-fluorophenyl) sulfone as one of the building blocks. These PSs exhibit thermal stability up to 450°C and have half the proton conductivity of the commercial polymer Nafion 211 . Such materials find applications in fuel cells, membranes, and other high-temperature environments.
Organic Synthesis and Medicinal Chemistry
Antileishmanial Agents
Polymer Chemistry
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO5S/c1-21-13-4-2-3-10-9-14(16(18)22-15(10)13)23(19,20)12-7-5-11(17)6-8-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVRTZIRKXGFOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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